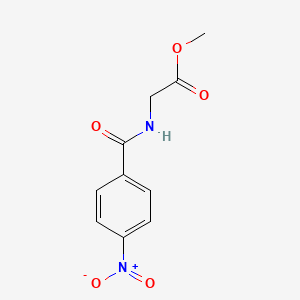
2-acetylphenyl 3-bromo-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetylphenyl 3-bromo-4-methoxybenzoate, also known as Bromoacetyl salicylate, is a synthetic compound that belongs to the class of organic compounds known as benzoates. It is widely used in scientific research, particularly in the field of medicinal chemistry, due to its unique properties and potential therapeutic applications.
Applications De Recherche Scientifique
2-acetylphenyl 3-bromo-4-methoxybenzoate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to inhibit the growth of cancer cells and possess antimicrobial activity. Its unique properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-acetylphenyl 3-bromo-4-methoxybenzoate is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By inhibiting the production of prostaglandins, 2-acetylphenyl 3-bromo-4-methoxybenzoate reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-acetylphenyl 3-bromo-4-methoxybenzoate has been shown to have various biochemical and physiological effects. It reduces the production of inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6. It also inhibits the expression of COX-2, an enzyme involved in the production of prostaglandins. Additionally, it has been shown to reduce oxidative stress and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-acetylphenyl 3-bromo-4-methoxybenzoate in lab experiments is its unique properties. It possesses anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Additionally, it has been shown to inhibit the growth of cancer cells and possess antimicrobial activity. However, one of the limitations of using 2-acetylphenyl 3-bromo-4-methoxybenzoate in lab experiments is its potential toxicity. It is important to use the compound in appropriate concentrations and follow safety protocols.
Orientations Futures
There are several future directions for the study of 2-acetylphenyl 3-bromo-4-methoxybenzoate. One potential direction is the development of new drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-acetylphenyl 3-bromo-4-methoxybenzoate and its potential side effects. Furthermore, studies on the pharmacokinetics and pharmacodynamics of the compound can help optimize its therapeutic potential. Lastly, the synthesis of new derivatives of 2-acetylphenyl 3-bromo-4-methoxybenzoate can help identify compounds with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 2-acetylphenyl 3-bromo-4-methoxybenzoate is a synthetic compound with unique properties and potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the development of new drugs. Additionally, it has been shown to inhibit the growth of cancer cells and possess antimicrobial activity. However, further studies are needed to fully understand its mechanism of action and potential side effects. The synthesis of new derivatives can help identify compounds with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 2-acetylphenyl 3-bromo-4-methoxybenzoate involves the reaction of salicylic acid with acetic anhydride and bromine in the presence of a catalyst. The reaction yields a white crystalline solid, which is then purified by recrystallization to obtain pure 2-acetylphenyl 3-bromo-4-methoxybenzoate.
Propriétés
IUPAC Name |
(2-acetylphenyl) 3-bromo-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO4/c1-10(18)12-5-3-4-6-14(12)21-16(19)11-7-8-15(20-2)13(17)9-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZCHDFARMHTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylphenyl 3-bromo-4-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline](/img/structure/B5876293.png)
![ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5876302.png)
![N-isobutyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5876304.png)


![5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5876324.png)

![N-{3-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetamide](/img/structure/B5876340.png)





